![molecular formula C7H7N3O B033709 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one CAS No. 105176-21-4](/img/structure/B33709.png)
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, also known as MCI-154, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a ligand for the synthesis of chiral catalysts.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is not fully understood, but it has been proposed to act as a kinase inhibitor. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemische Und Physiologische Effekte
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been shown to have various biochemical and physiological effects, including antiproliferative, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, the high cost of synthesis and limited availability of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one can also be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties for drug development, and the exploration of its potential applications in other fields, such as catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one and its potential side effects in vivo.
Conclusion:
In conclusion, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is a heterocyclic compound that has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its synthesis method has been optimized to increase the yield and purity, and its mechanism of action has been studied extensively. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, and further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been synthesized using different methods, including the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate and formaldehyde in the presence of acetic acid. These methods have been optimized to increase the yield and purity of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one.
Eigenschaften
CAS-Nummer |
105176-21-4 |
|---|---|
Produktname |
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
5-methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5(11)6-7(10-4)9-3-8-6/h2-3H,1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
BJIDBSJWJNZYHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)N=CN2 |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




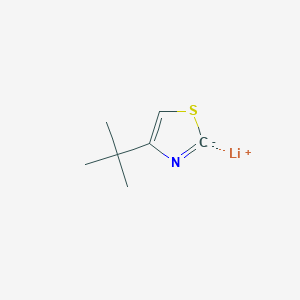
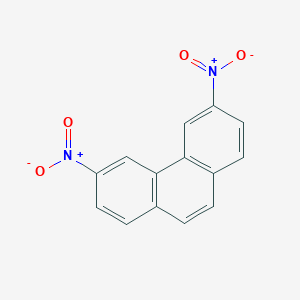
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
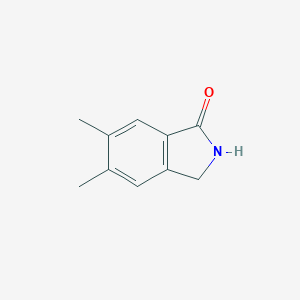
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)

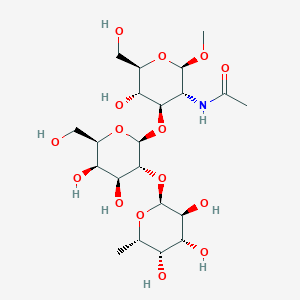
![Isopropanol, [2-14C]](/img/structure/B33646.png)


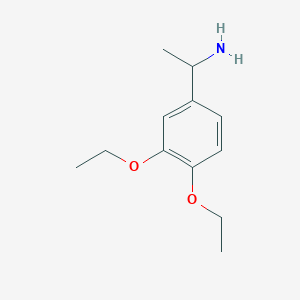
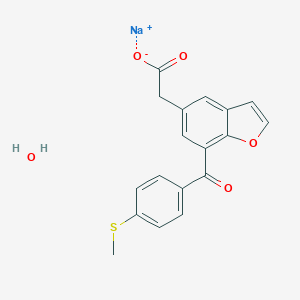
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)